Welcome to the BenchChem Online Store!
molecular formula C15H14N4O2 B8282728 3-methyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

3-methyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Cat. No. B8282728
M. Wt: 282.30 g/mol
InChI Key: LTULZFCVAWXEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174981B2

Procedure details

A dried flask equipped with a reflux condenser and a nitrogen line was charged with 3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (100 mg, 0.254 mmol), tri-o-tolylphosphine (15.4 mg, 0.051 mmol), and tris(dibenzylideneacetone)dipalladium (0) (23 mg, 0.025 mmol). The flask was purged with nitrogen and anhydrous DMF (30 mL) and tetramethylstannane (0.04 mL, 0.28 mmol) were added, followed by triethylamine (0.04 mL, 0.30 mmol). The flask was degassed under nitrogen and heated at 80° C. for 6 hours. The reaction mixture was cooled to ambient temperature, diluted with water, and extracted multiple times with DCM and EtOAc. The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was subjected to preparative thin-layer chromatography on silica with 2% MeOH/DCM as eluent to afford 56.8 mg of desired product as a yellow solid.
Name
3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15.4 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:11]([O-:13])=[O:12])[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=2)[N:3]=1.[C:22]1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C[Sn](C)(C)C.C(N(CC)CC)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CN(C=O)C>[CH3:22][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:11]([O-:13])=[O:12])[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=2)[N:3]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole
Quantity
100 mg
Type
reactant
Smiles
IC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
Name
Quantity
15.4 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
23 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.04 mL
Type
reactant
Smiles
C[Sn](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dried flask equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The flask was degassed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted multiple times with DCM and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 mg
YIELD: CALCULATEDPERCENTYIELD 394.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.